Terutroban - 165538-40-9

Terutroban

Catalog Number: EVT-283937
CAS Number: 165538-40-9
Molecular Formula: C20H22ClNO4S
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terutroban (also known as S18886 or Triplion®) is a synthetic compound classified as a thromboxane-prostanoid receptor antagonist. [, , ] It selectively binds to and blocks the thromboxane A2 (TXA2) receptor (also known as the TP receptor), thereby inhibiting the physiological effects of TXA2 and other TP receptor agonists. [, , , ] Terutroban has been investigated extensively for its potential in the prevention and treatment of cardiovascular and cerebrovascular diseases, primarily due to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , , , ]

Thromboxane A2 (TXA2)

  • Compound Description: TXA2 is an unstable metabolite of arachidonic acid produced through the cyclooxygenase pathway. Primarily released from activated platelets, monocytes, and damaged blood vessels, TXA2 acts as a potent vasoconstrictor and induces irreversible platelet aggregation. [] It contributes to vascular proliferation and atherosclerosis by binding to thromboxane/prostaglandin endoperoxide receptors (TP receptors). [] TXA2 is also implicated in increasing hepatic vascular tone in cirrhosis. []
  • Relevance: Terutroban exerts its therapeutic effects by antagonizing the action of TXA2 at TP receptors. By blocking TXA2 binding, Terutroban inhibits platelet aggregation, vasoconstriction, and potentially mitigates atherosclerosis progression. [, ]

Prostaglandin H2 (PGH2)

  • Compound Description: PGH2, a cyclic endoperoxide, is a product of the arachidonic acid cascade and a precursor to other prostaglandins and thromboxane A2. Like TXA2, it activates TP receptors, leading to platelet aggregation and vasoconstriction. []
  • Relevance: Terutroban, as a TP receptor antagonist, blocks the actions of PGH2, alongside TXA2, at these receptors. This broader antagonism contributes to Terutroban's antithrombotic effects. []

Isoprostanes

  • Compound Description: Isoprostanes are a family of prostaglandin-like compounds generated by non-enzymatic peroxidation of arachidonic acid, particularly under conditions of oxidative stress. Certain isoprostanes act as TP receptor agonists, contributing to vasoconstriction and potentially atherogenesis. [, ]
  • Relevance: Terutroban's antagonism of TP receptors extends to isoprostane-mediated activation, distinguishing it from aspirin which does not inhibit these compounds. This broader spectrum of action suggests Terutroban may offer superior protection against atherogenesis. []

Prostacyclin (PGI2)

  • Compound Description: PGI2, synthesized from arachidonic acid via the cyclooxygenase pathway, acts as a potent vasodilator and inhibitor of platelet aggregation. It exerts these effects by activating IP receptors on platelets and vascular smooth muscle cells. []
  • Relevance: While not directly targeted by Terutroban, PGI2 is relevant due to its opposing actions to TXA2. Aspirin, at low doses, preferentially inhibits TXA2 synthesis while having a limited effect on PGI2. [] The contrasting effects of these two compounds highlight the complexities of eicosanoid signaling in thrombotic events.

U46619

  • Compound Description: U46619 is a synthetic analogue of TXA2. It selectively activates TP receptors, inducing platelet aggregation and vasoconstriction. [, , ]
  • Relevance: U46619 is frequently used in research to investigate the efficacy of TP receptor antagonists, including Terutroban. Studies have shown that Terutroban effectively inhibits U46619-induced platelet aggregation, highlighting its TP receptor blocking activity. [, , ]

Arachidonic Acid

  • Compound Description: Arachidonic acid is a polyunsaturated omega-6 fatty acid and a precursor to various eicosanoids, including TXA2, PGH2, and PGI2, through enzymatic pathways. []
  • Relevance: The efficacy of Terutroban in inhibiting platelet aggregation induced by arachidonic acid demonstrates its ability to block the downstream effects of this key precursor molecule. []

Collagen and ADP

  • Relevance: Studies have shown that Terutroban, while effectively inhibiting TXA2-mediated platelet aggregation, does not significantly affect aggregation induced by collagen or ADP. [, ] This suggests a specific action on TP receptors rather than a general antiplatelet effect.

Aspirin

  • Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) widely used as an antiplatelet agent. It irreversibly inhibits cyclooxygenase-1 (COX-1), reducing TXA2 synthesis and thus inhibiting platelet aggregation. []
  • Relevance: Aspirin serves as a key comparator to Terutroban in many studies investigating antiplatelet therapies. While both drugs aim to reduce TXA2 activity, Terutroban's TP receptor antagonism offers a more targeted approach and potentially a broader spectrum of action against other TP agonists. [, ] Studies comparing their efficacy in preventing stroke and other cardiovascular events have yielded mixed results. [, , , , , , ]
Overview

Terutroban is a synthetic compound classified as an antiplatelet agent, primarily developed for the prevention of thrombotic complications associated with cardiovascular diseases. It acts as a selective antagonist of the thromboxane receptor, effectively inhibiting thromboxane-induced platelet aggregation and vasoconstriction. Terutroban has been evaluated in clinical trials for its efficacy in preventing acute thrombotic events, particularly in patients with atherosclerosis .

Source

Terutroban was developed by Servier Laboratories and has been the subject of extensive research due to its potential therapeutic applications in cardiovascular medicine. Its chemical structure is identified by the formula C20_{20}H22_{22}ClNO4_{4}S, and it is recognized under the CAS number 165538-40-9 .

Classification

Terutroban belongs to the class of thromboxane receptor antagonists. This class of drugs is primarily utilized in managing conditions related to excessive platelet activation, such as acute coronary syndromes and peripheral artery disease .

Synthesis Analysis

The synthesis of terutroban has been achieved through various methodologies, primarily focusing on cost-effective and efficient chemical reactions. The most notable methods include:

  • Claisen Rearrangement: A key reaction that rearranges allyl aryl ethers into ortho-allyl phenols.
  • Friedel-Crafts Acylation: This reaction introduces an acyl group into an aromatic ring, facilitating the construction of complex structures.
  • Heck Coupling: A palladium-catalyzed reaction that forms carbon-carbon bonds between alkenes and aryl halides.

These methods collectively allow for the efficient synthesis of terutroban while avoiding traditional approaches like the Diels-Alder reaction, which can be less favorable in terms of yield and complexity .

Molecular Structure Analysis

The molecular structure of terutroban features a complex arrangement that includes a tetralin core. Key structural data includes:

  • Molecular Formula: C20_{20}H22_{22}ClNO4_{4}S
  • Molecular Weight: Approximately 408.10 g/mol
  • Nuclear Magnetic Resonance (NMR) Data:
    • 1H^{1}H NMR (300 MHz, DMSO-d6_{6}): Various chemical shifts indicating different hydrogen environments within the molecule.
    • 13C^{13}C NMR: Provides insights into the carbon framework of terutroban.

The structural details are crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Terutroban undergoes several key reactions that define its functionality as a thromboxane receptor antagonist:

  1. Thromboxane A2 Interaction: Terutroban binds selectively to thromboxane receptors, blocking the action of thromboxane A2, which is responsible for platelet aggregation and vasoconstriction.
  2. Inhibition Mechanism: By inhibiting thromboxane receptor activation, terutroban reduces platelet activation and subsequent thrombus formation.

These reactions are fundamental to its therapeutic effects in preventing cardiovascular events .

Mechanism of Action

The mechanism by which terutroban operates involves:

  • Receptor Binding: Terutroban selectively binds to thromboxane receptors (TP receptors), inhibiting their activation by endogenous ligands such as thromboxane A2.
  • Reduction of Platelet Aggregation: The blockade of TP receptors leads to decreased platelet aggregation and vasoconstriction, which are critical processes in thrombosis.
  • Therapeutic Effects: This mechanism contributes to its potential use in preventing acute thrombotic complications, particularly in high-risk patients with cardiovascular diseases .
Physical and Chemical Properties Analysis

Terutroban exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: The compound demonstrates stability under standard laboratory conditions but should be handled with care due to its biological activity.

These properties are essential for its formulation and application in clinical settings .

Applications

Terutroban has several significant scientific applications:

  • Antiplatelet Therapy: It is primarily investigated for its use in preventing thrombosis in patients at risk for cardiovascular events.
  • Research Tool: Terutroban serves as a valuable tool in research studies aimed at understanding the role of thromboxane signaling in various pathophysiological conditions, including stroke and vascular inflammation .
  • Clinical Trials: Ongoing clinical trials continue to evaluate its efficacy and safety profile for broader therapeutic use in cardiovascular medicine.

Properties

CAS Number

165538-40-9

Product Name

Terutroban

IUPAC Name

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1

InChI Key

HWEOXFSBSQIWSY-MRXNPFEDSA-N

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

3-((6-amino-(4-chlorobenzenesulfonyl)-2-methyl-5,6,7,8-tetrahydronapht)-1-yl)propionic acid
3-((6R)-6-(((4-chlorophenyl)sulfonyl)amino)-2-methyl-5,6,7,8 tetrahydro-1-naphthalenyl) propanoic acid, sodium salt
S 18204
S-18204
S-18885
S-18886
S18886
terutroban
terutroban, sodium salt

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.